molecular formula C38H37N3O2S2 B12042276 (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12042276
M. Wt: 631.9 g/mol
InChI Key: VFZSHOWJINWZIH-CKWSZQMZSA-N
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Description

The compound (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of pyrazole, thiazolidinone, and naphthylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole core: This can be achieved by the condensation of hydrazine with an appropriate β-diketone.

    Introduction of the naphthylmethoxy group: This step involves the etherification of the pyrazole derivative with 1-naphthylmethanol.

    Formation of the thiazolidinone ring: This can be done by the reaction of the pyrazole derivative with octyl isothiocyanate and subsequent cyclization.

    Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, potentially leading to the formation of dihydropyrazole or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrazole derivatives, thiol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form various non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-alkyl-2-thioxo-1,3-thiazolidin-4-one derivatives: These compounds have similar structures but differ in the alkyl chain length or substitution pattern.

    Pyrazole derivatives: Compounds with a pyrazole core but different substituents.

    Thiazolidinone derivatives: Compounds with a thiazolidinone ring but different substituents.

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C38H37N3O2S2

Molecular Weight

631.9 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C38H37N3O2S2/c1-2-3-4-5-6-12-24-40-37(42)35(45-38(40)44)25-31-26-41(32-17-8-7-9-18-32)39-36(31)29-20-22-33(23-21-29)43-27-30-16-13-15-28-14-10-11-19-34(28)30/h7-11,13-23,25-26H,2-6,12,24,27H2,1H3/b35-25-

InChI Key

VFZSHOWJINWZIH-CKWSZQMZSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)SC1=S

Origin of Product

United States

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